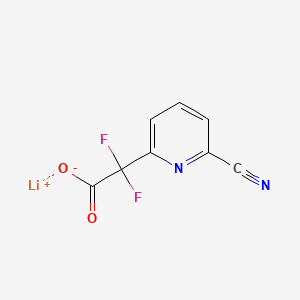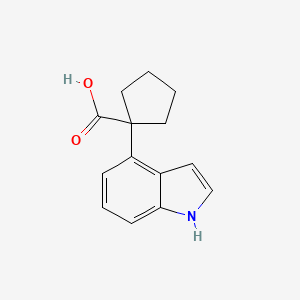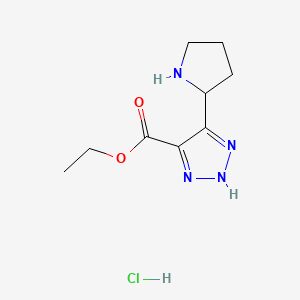
ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that features a pyrrolidine ring, a triazole ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions or reductive amination. The ester group is usually introduced through esterification reactions using ethanol and appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds
Mécanisme D'action
The mechanism by which ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can bind to proteins and enzymes, potentially inhibiting or modifying their activity. The ester group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Triazole derivatives:
Uniqueness
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the combination of the pyrrolidine and triazole rings with an ester functional group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H15ClN4O2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
ethyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-7(11-13-12-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H |
Clé InChI |
JUJHDRSKZDZSIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNN=C1C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



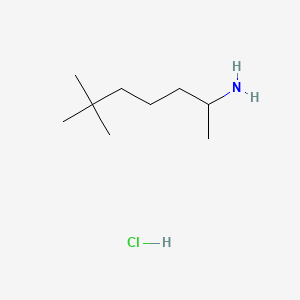
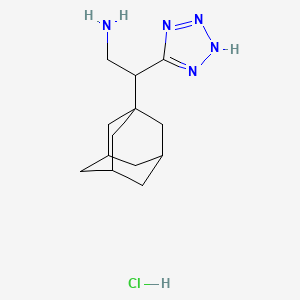
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
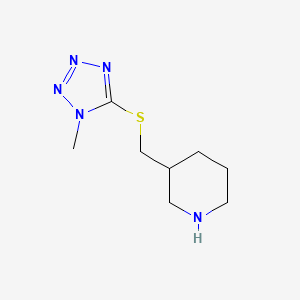
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
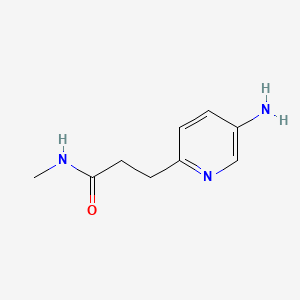
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)

